molecular formula C8H8BrClN2 B1373252 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1072944-60-5

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1373252
CAS No.: 1072944-60-5
M. Wt: 247.52 g/mol
InChI Key: GTXUZGRZBHQDSP-UHFFFAOYSA-N
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Description

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Biochemical Analysis

Biochemical Properties

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular health, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the exertion of its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methylimidazo[1,2-a]pyridine.

    Bromination: The 3-position of the imidazo[1,2-a]pyridine ring is selectively brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Hydrochloride Formation: The resulting 3-bromo-6-methylimidazo[1,2-a]pyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and efficient purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo[1,2-a]pyridine ring can undergo reduction reactions to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-substituted derivatives such as 3-azido, 3-thio, or 3-alkoxy compounds.

    Oxidation: Formation of 6-formyl or 6-carboxyl derivatives.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position.

    3-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 3-position.

    3-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position.

Uniqueness

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both the bromine atom at the 3-position and the methyl group at the 6-position. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXUZGRZBHQDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2Br)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674755
Record name 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-60-5
Record name 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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